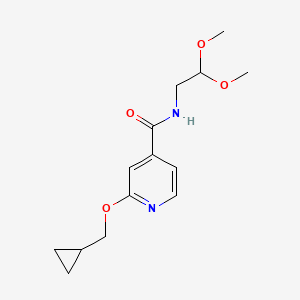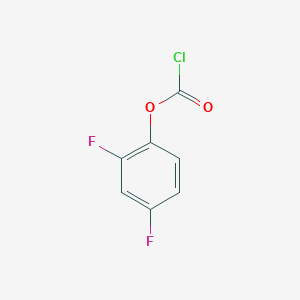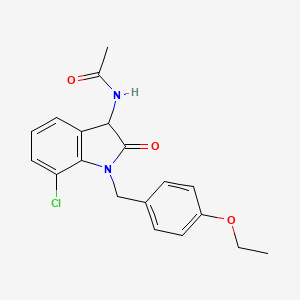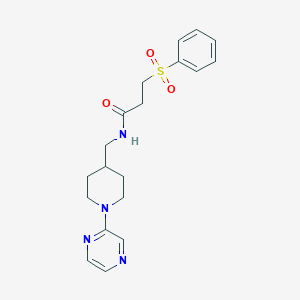
3-(phenylsulfonyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(phenylsulfonyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. This compound is commonly referred to as PSP and has been the subject of numerous studies aimed at understanding its mechanism of action and potential applications.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
The synthesis and chemical transformations of compounds related to "3-(phenylsulfonyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide" have been explored in various contexts. For instance, research has shown that arylsulfonyl isocyanates, which share structural motifs with the compound , undergo addition-rearrangement reactions with certain substrates to generate functionalized piperidones. This process highlights the potential of these compounds in synthetic organic chemistry for creating structurally complex and functionalized heterocycles (Jao et al., 1996).
Biological Activities
Compounds bearing structural similarities to "3-(phenylsulfonyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide" have been investigated for various biological activities. For example, N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines have been studied for their potential as adhesion molecule inhibitors, which could have therapeutic implications in inflammatory diseases and other conditions where adhesion molecule modulation is beneficial (Kaneko et al., 2004).
Enzyme Inhibition
Sulfonamide derivatives, particularly those incorporating piperidine rings, have been assessed for their enzyme inhibitory properties. Studies have identified such compounds as potent inhibitors of enzymes like phospholipase A2, suggesting their utility in therapeutic applications related to enzyme regulation (Oinuma et al., 1991). Additionally, other research has focused on synthesizing bioactive sulfonamides with piperidine nuclei, evaluating their activity against cholinesterases, which is relevant in the context of neurological disorders such as Alzheimer's disease (Khalid, 2012).
Antimicrobial Activity
The synthesis of new heterocycles based on piperidine and their evaluation for antimicrobial activity has also been a significant area of research. These studies contribute to the development of new antimicrobial agents, which is crucial in addressing the global challenge of antibiotic resistance (El‐Emary et al., 2002).
Anticancer Potential
Research into propanamide derivatives bearing piperidinyl-oxadiazole structures has indicated their promising anticancer properties. The exploration of such compounds provides insights into novel anticancer therapies and the molecular mechanisms underpinning their activity (Rehman et al., 2018).
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c24-19(8-13-27(25,26)17-4-2-1-3-5-17)22-14-16-6-11-23(12-7-16)18-15-20-9-10-21-18/h1-5,9-10,15-16H,6-8,11-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTDKFCCYWOOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylsulfonyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

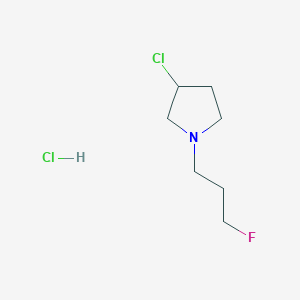
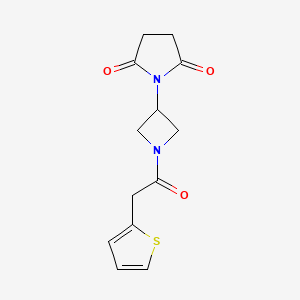
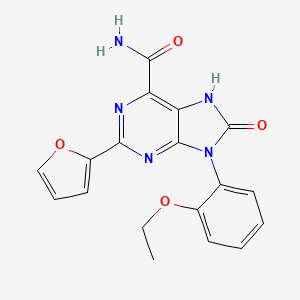
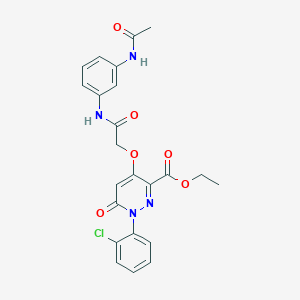
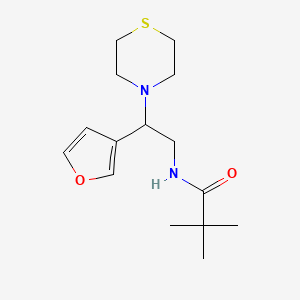
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate](/img/structure/B2799247.png)
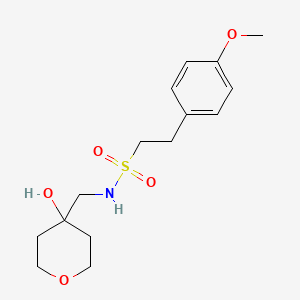
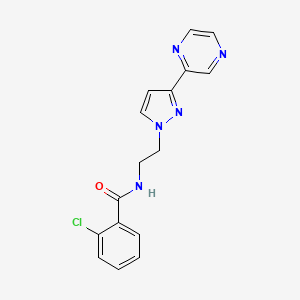
![1-(5-chloro-2-methoxyphenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2799251.png)
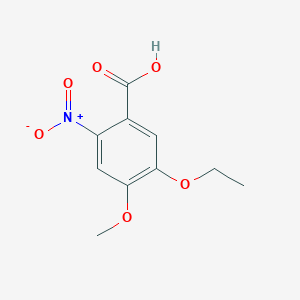
![N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2799256.png)
